molecular formula C5H6N6 B576183 3H-Purine-3,6-diamine CAS No. 175600-96-1

3H-Purine-3,6-diamine

Cat. No.: B576183
CAS No.: 175600-96-1
M. Wt: 150.145
InChI Key: ZTCMVFRVSAXYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Purine-3,6-diamine (CAS 175600-96-1) is a diaminopurine derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Purines are fundamental structures in nature, forming the core of nucleic acids and many natural bioactive compounds, making them a highly valuable template for developing new pharmacological agents . As a precursor pharmacophore, this compound is instrumental in the synthesis of novel hybrid heterocyclic compounds designed for biological evaluation, including screening for antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . Its structure allows for diverse chemical modifications, facilitating the generation of structural diversity in combinatorial libraries . Researchers can utilize this diaminopurine to create analogues that may act as substrates or inhibitors of enzymes involved in purine metabolism, which is a particularly effective strategy in developing antiparasitic and antiviral chemotherapies, as many pathogens rely on purine salvage pathways . Furthermore, related purine and pyrimidine deaminases, which act on similar structures, are valuable tools in biotechnological applications, including gene-directed enzyme prodrug therapy (GDEPT) and advanced genome editing systems . The compound requires careful handling and storage; it must be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-imino-7H-purin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVGLQGQWQNDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=N)N=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Considerations and Tautomerism of 3h Purine 3,6 Diamine

Purine (B94841) Ring System Nomenclature and Numbering Conventions

The purine ring system is a fundamental heterocyclic aromatic organic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.org The numbering of the atoms in the purine ring follows a specific convention established by IUPAC to ensure clarity and consistency in chemical communication. The numbering begins with the nitrogen atom at the top of the six-membered pyrimidine ring and proceeds counter-clockwise. The five-membered imidazole ring is then numbered, starting with the nitrogen atom adjacent to the fusion point. This standardized numbering is crucial for unambiguously identifying the positions of substituents and for naming different tautomeric forms. reddit.commun.ca

The name "purine" itself was coined by the German chemist Emil Fischer in 1884. wikipedia.org IUPAC has adopted this trivial name and its numbering system for historical reasons, even though it differs from the systematic numbering that might be derived from general rules for fused heterocyclic systems. reddit.comiupac.org The position of a hydrogen atom on a nitrogen, which defines a specific tautomer, is indicated by an italicized H preceded by the locant of that nitrogen atom, as seen in names like 9H-purine or 3H-purine. wikipedia.orgstackexchange.com

Isomeric and Prototropic Tautomeric Forms of Diaminopurines, with Emphasis on 3H-Purine Tautomers

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a key characteristic of purines. mdpi.com Purine can exist in at least nine prototropic tautomers: four N-H tautomers where the mobile proton is on a nitrogen atom (N1, N3, N7, or N9) and five C-H tautomers. mdpi.com The N-H forms are significantly more stable than the C-H forms. mdpi.com

For diaminopurines, such as 2,6-diaminopurine (B158960), the presence of amino groups introduces additional complexity to the tautomeric landscape. However, the fundamental N-H tautomerism of the purine core remains a dominant feature. The focus here is on the N-H tautomers, particularly the 3H-purine form, which is one of the less common but structurally significant isomers.

N-H Tautomer Stability and Aromaticity Considerations (e.g., 9-H, 7-H, 3-H, 1-H Forms)

The relative stability of the four main N-H purine tautomers is directly linked to their aromaticity. acs.orgnih.govresearchgate.net Theoretical calculations and experimental observations have established a clear stability order. acs.orgnih.gov The stability of purine tautomers increases in the series: 1-H < 3-H < 7-H < 9-H. acs.orgnih.govresearchgate.netacs.org This trend is consistent with the increasing aromaticity of the molecule as a whole. acs.orgnih.gov

The 9-H and 7-H tautomers, where the proton resides on the imidazole ring, are the most stable and most common forms. researchgate.netacs.org Their fused rings both follow Hückel's 4N+2 rule for aromaticity. researchgate.net In contrast, the 1-H and 3-H tautomers, where the proton is on the pyrimidine ring, exhibit lower aromaticity because one of the rings contains five or seven π-electrons, deviating from the 4N+2 rule. researchgate.net This difference in π-electron delocalization explains their higher relative energies and lower stability. researchgate.net The presence of amino groups can influence these stabilities, but the general trend often holds. For most amino-substituted purines in the gas phase, the 9-H tautomer remains the most stable, followed by 7-H, 3-H, and 1-H. mdpi.comnih.gov

TautomerProton PositionRelative StabilityAromaticity Contribution
9-HImidazole Ring (N9)Most StableHigh; both rings follow Hückel's rule. researchgate.net
7-HImidazole Ring (N7)Second Most StableHigh; both rings follow Hückel's rule. researchgate.net
3-HPyrimidine Ring (N3)Less StableLower; one ring deviates from Hückel's rule. researchgate.net
1-HPyrimidine Ring (N1)Least StableLower; one ring deviates from Hückel's rule. researchgate.net

Solvation Effects on Tautomeric Equilibria

The tautomeric equilibrium of purines is highly sensitive to the surrounding environment, particularly the solvent. mdpi.comorientjchem.org Solvation can significantly alter the relative energies and, therefore, the population of different tautomers. nih.govmdpi.com The polarity of the solvent plays a crucial role; polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, sometimes changing the stability order observed in the gas phase. mdpi.comorientjchem.org

For instance, in certain substituted purines, a tautomer that is less stable in the gas phase can become the most stable in a polar solvent like water. nih.gov In 6-aminopurine (adenine), the stability sequence in the gas phase is 9H > 3H > 7H > 1H, but in water, it changes to 9H > 7H > 3H > 1H. mdpi.com Similarly, for 8-aminopurine, the 7-H tautomer becomes more stable than the 9-H tautomer in solvents with a high dielectric constant (ε > 10). mdpi.comnih.gov These changes occur because differences in polarity among tautomers can lead to significant shifts in their relative energies upon interaction with solvent molecules. orientjchem.org The amino group itself has a smaller effect on tautomeric preferences compared to other substituents like the nitro group, but the interplay between substitution and solvation is a critical factor in determining the dominant tautomeric form in solution. nih.govresearchgate.netnih.gov

Conformational Analysis of 3H-Purine-3,6-diamine Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound, this analysis would focus on the orientation of the amino groups and any other substituents attached to the purine core.

While specific conformational studies on this compound derivatives are not extensively detailed, the methodologies used for related heterocyclic systems are applicable. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOESY) experiments, are powerful tools for this purpose. mdpi.commdpi.com These methods can determine the proximity of different atoms in space, allowing for the characterization of the predominant conformers in solution. mdpi.com For example, in studies of related carboxamide derivatives, NMR has been used to identify and quantify mixtures of cis and trans amide bond conformers and to determine the energy barriers for their interconversion. mdpi.com Quantum chemical calculations are also employed to model the geometry of likely conformers and identify low-energy structures, which can then be correlated with experimental data. mdpi.com Such analyses would be crucial for understanding how the specific conformation of a this compound derivative might influence its chemical reactivity and intermolecular interactions.

Reaction Mechanisms and Chemical Transformations of 3h Purine 3,6 Diamine and Its Analogues

Mechanistic Investigations of Nucleophilic Substitutions on the Purine (B94841) Ring System

The purine skeleton is generally characterized by an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.com This electronic distribution makes the pyrimidine portion of the purine system susceptible to nucleophilic attack, particularly at the C6 position. mdpi.com However, the regioselectivity of nucleophilic substitution can be influenced by the nature of the substituents on the purine ring and the reaction conditions.

In the context of diaminopurine derivatives, nucleophilic substitution reactions are crucial for the synthesis of a wide range of analogues. For instance, the conversion of halogenated purines, such as 2,6-dichloropurine (B15474), into diaminopurine derivatives through sequential amination is a common strategy. niscpr.res.inacs.orgjst.go.jp The substitution at C6 is often catalyzed by acids like trifluoroacetic acid (TFA), while substitution at C2 may require elevated temperatures. researchgate.net

A notable development in this area is the use of 2-fluoro-6-amino-adenosine as a precursor for the synthesis of 2,6-diaminopurine-containing oligonucleotides. The strongly electronegative fluorine atom at the C2 position deactivates the C6-amino group, obviating the need for protecting groups on the adenine (B156593) base. acs.orgnih.gov This allows for a straightforward aromatic nucleophilic substitution of the fluorine atom with ammonia (B1221849) or primary amines to introduce the second amino group at the C2 position. acs.orgnih.gov This postsynthetic strategy simplifies the synthesis of oligonucleotides containing DAP and its conjugates. acs.orgnih.gov

Furthermore, theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic aspects and regioselectivity of these reactions. rsc.org For example, investigations into the ring-closing reactions of pyrido[1,2-e]purine systems, which involve nucleophilic attack by a nitrogen atom, have shown that the regioselectivity is primarily under kinetic control, with steric hindrance playing a significant role. rsc.org

The table below summarizes key findings from mechanistic investigations of nucleophilic substitutions on the purine ring system.

PrecursorReagent/ConditionsProductKey Findings
2,6-DichloropurineAmines, TFA (for C6), heat (for C2)2,6-Diaminopurine (B158960) derivativesStepwise substitution with regioselectivity influenced by reaction conditions. researchgate.net
2-Fluoro-6-amino-adenosineAqueous NH3 or R-NH22,6-Diaminopurine or 2-aminoadenine conjugatesFluorine at C2 facilitates nucleophilic substitution without the need for protecting groups on the C6-amino group. acs.orgnih.gov
Pyrido[1,2-e]purine derivativesRing-closing reactionFused purine systemsRegioselectivity is kinetically controlled, with steric factors being decisive. rsc.org

Electrophilic Reactions and Regioselectivity

While the pyrimidine ring of purines is generally electron-deficient, the imidazole ring is electron-rich and thus more susceptible to electrophilic attack. mdpi.com The C8 position of the purine nucleus is the most common site for electrophilic substitution. mdpi.com This regioselectivity is a well-established principle in purine chemistry.

The introduction of an electron-donating diethylamino group at the C6 position can, however, alter this selectivity. In such cases, direct C-H cyanation can be directed to the C2 position instead of the usual C8 position. mdpi.com This demonstrates that the electronic nature of substituents can override the inherent reactivity of the purine ring system.

Protecting groups can also be employed to direct the regioselectivity of reactions. For instance, a bulky 2,3-dicyclohexylsuccinimide (Cy2SI) group has been used to achieve high regioselectivity in the glycosylation and alkylation of purines. rsc.org

A constitutional isomer of 2,6-diaminopurine, 2,6-diamino-5,8-diaza-7,9-dicarba-purine, has been shown to undergo regioselective electrophilic substitutions at the C9 position. acs.org This highlights how structural modifications to the core purine scaffold can lead to different reactivity patterns.

The following table outlines examples of electrophilic reactions on purine derivatives and the observed regioselectivity.

SubstrateReagent/ReactionPosition of SubstitutionReference
PurinesElectrophilic bromineC8 mdpi.com
6-DiethylaminopurineDirect C-H cyanationC2 mdpi.com
Purines with Cy2SI protecting groupGlycosylation/AlkylationHigh regioselectivity rsc.org
2,6-Diamino-5,8-diaza-7,9-dicarba-purineElectrophilic substitutionC9 acs.org

Halogenation at Purine Nucleus (e.g., C8-bromination)

Halogenation, particularly bromination, at the C8 position of the purine nucleus is a synthetically valuable transformation. mdpi.com This reaction introduces a functional handle that can be further modified through cross-coupling reactions or other substitutions.

The bromination of 2,6-disubstituted purines at the C8 position can be efficiently achieved using a charge-transfer complex of bromine and lutidine. researchgate.net This method has been shown to be effective for diaminopurines, even when they are immobilized on a solid support. researchgate.netresearchgate.net The choice of solvent can significantly influence the outcome of the reaction, with benzene (B151609) being a more effective solvent than N-methylpyrrolidone (NMP) in some cases. researchgate.net In NMP, the brominating agent can disproportionate, reducing its efficacy. researchgate.net

Interestingly, under certain conditions, the bromination of 2,6-dialkylaminopurines can also lead to oxidation at the α-carbon of the C2-alkylamino substituent. researchgate.net A proposed mechanism for this oxidative modification involves the initial transfer of a bromine molecule to N1, followed by a series of double bond migrations and elimination of HBr to form a purine-C2-alkylimine intermediate. researchgate.net

The table below provides a summary of C8-bromination reactions on purine derivatives.

SubstrateBrominating AgentSolventOutcome
2,6-Disubstituted purinesBromine-lutidine complexBenzeneEfficient C8-bromination. researchgate.net
2,6-Disubstituted purinesBromine-lutidine complexNMPLess efficient C8-bromination due to disproportionation of the reagent. researchgate.net
2,6-DialkylaminopurinesBromine-lutidine complexBenzeneSelective oxidation at the α-carbon of the C2-alkylamino group can occur. researchgate.net

Cyclization Reactions Involving Diaminopurine Intermediates

Diaminopurine and its derivatives are valuable intermediates in the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the amino groups of the diaminopurine moiety acting as nucleophiles.

A one-pot, multicomponent reaction has been developed for the synthesis of diaminopurine and guanine (B1146940) peptide nucleic acid (PNA) analogues from prebiotic compounds like aminomalononitrile (B1212270), urea (B33335), and guanidine (B92328). acs.orgfigshare.comnih.govacs.org This microwave-assisted, solvent-free approach involves the cyclization of an imidazole intermediate with guanidine to form the diaminopurine ring system. acs.orgnih.gov

Acid-induced cascade cyclization of 5-aminoimidazole precursors represents another strategy for the synthesis of 6,8-diaminopurines. researchgate.net Furthermore, the reaction of 2,6-diaminopurine with chloroacetaldehyde (B151913) can lead to the formation of various imidazo-fused purine derivatives, such as 5-aminoimidazo[2,1-i]purine and 9-aminoimidazo[2,1-b]purine. researchgate.net

Radical cyclization reactions have also been employed, where radicals generated from unsaturated carbohydrate sulfones or halides can undergo internal addition to form cyclic structures. libretexts.org While the direct involvement of 3H-Purine-3,6-diamine in these specific examples is not detailed, the principles of radical cyclization are applicable to the synthesis of complex purine-containing molecules.

The following table presents examples of cyclization reactions involving diaminopurine intermediates.

ReactantsReaction TypeProductKey Features
Aminomalononitrile, guanidine, amino acidsMulticomponent, microwave-assisted cyclizationDiaminopurine PNA analoguesEfficient, solvent-free synthesis from prebiotic precursors. acs.orgnih.gov
5-Aminoimidazole precursorsAcid-induced cascade cyclization6,8-DiaminopurinesA method for constructing the purine ring system. researchgate.net
2,6-Diaminopurine, chloroacetaldehydeCyclizationImidazo-fused purinesFormation of novel heterocyclic systems. researchgate.net

Derivatization Strategies via Amino Groups

The two amino groups of this compound provide versatile handles for a wide range of derivatization strategies, allowing for the synthesis of a diverse library of compounds with potential biological activities.

One common approach is the acylation of the amino groups. For instance, the N2- and N6-amino groups can be protected with acetyl groups. oup.com However, the acetyl capping reaction used in oligonucleotide synthesis has been implicated in the formation of an N2-acetyl-2,6-diaminopurine impurity from a protected guanine nucleobase. researchgate.net This transformation is proposed to occur through transamidation of the protecting group on guanine followed by substitution of the O6 atom. researchgate.net

The differential reactivity of the two amino groups can be exploited for selective derivatization. Diazotization reactions, for example, have been shown to be highly selective for the 2-NH2 group over the 6-NH2 group in 2,6-diaminopurine nucleosides, allowing for the synthesis of 2-fluoro-6-aminopurine analogues. nih.gov

Furthermore, the amino groups can be alkylated or used as nucleophiles in substitution reactions to introduce various substituents. For example, novel hydroxamic acid derivatives containing a purine moiety have been synthesized through nucleophilic substitution reactions involving the amino groups. jst.go.jp The synthesis of new 9-substituted-9H-purine derivatives has also been achieved through reactions at the amino groups. rsc.org

The table below highlights various derivatization strategies targeting the amino groups of diaminopurine.

Derivatization StrategyReagent/ConditionsResulting MoietySignificance
AcylationAcetylating agentsN-acetylated diaminopurineProtection of amino groups; can lead to side reactions in oligonucleotide synthesis. oup.comresearchgate.net
DiazotizationHF-pyridine, tert-butyl nitrite2-Fluoro-6-aminopurineSelective reaction at the C2-amino group. nih.gov
Nucleophilic SubstitutionVarious electrophilesN-substituted diaminopurinesIntroduction of diverse functional groups. jst.go.jp
AlkylationAlkylating agentsN-alkylated diaminopurinesModification of the purine core for biological evaluation. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3h Purine 3,6 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomer Analysis (1H, 13C, HMBC)

For instance, in the analysis of N-sulfonylated purine (B94841) derivatives, 1D and 2D NMR techniques were pivotal in determining the site of sulfonylation and the spatial arrangement of the substituents. researchgate.netirb.hr The assignment of H-2 and H-8 protons can be confirmed using heteronuclear correlation spectra, and NOESY spectra can reveal through-space interactions, such as between the H-8 proton and phenyl protons in certain derivatives. irb.hr In some cases, low-temperature NMR studies are necessary to resolve and quantify tautomeric forms. researchgate.net For example, at room temperature, some purine derivatives show a single set of signals due to rapid tautomeric exchange, but at lower temperatures (e.g., 213 K), distinct signals for the N7-H and N9-H tautomers can be observed and quantified. researchgate.net

Key NMR Data for Purine Derivatives:

Technique Application Typical Observations and Findings
¹H NMR Identifies proton environments.Chemical shifts of H-2 and H-8 protons are characteristic. In N9-substituted purines, H-2 is typically more shielded than H-8. irb.hr Broad signals may indicate tautomerism or restricted conformations. mdpi.comnih.gov
¹³C NMR Identifies carbon environments.Chemical shifts of C-2, C-4, C-5, C-6, and C-8 are key indicators of substitution and tautomeric form. irb.hrnih.gov Signals for certain carbons may be missing or very broad due to dynamic processes. irb.hr
HMBC Establishes long-range H-C correlations.Crucial for assigning quaternary carbons (C-4, C-5, C-6) by observing correlations from nearby protons. uio.noresearchgate.net Confirms the position of substituents. uio.no
Low-Temp NMR Resolves dynamic processes.Allows for the separation and quantification of signals from different tautomers that are averaged at room temperature. researchgate.net

Analysis of Broad Signals Attributed to Tautomerism or Restricted Conformations

The NMR spectra of some 3H-Purine-3,6-diamine derivatives often exhibit broad signals, particularly for substituents on the amino groups. mdpi.comnih.gov This broadening is a strong indicator of dynamic processes occurring on the NMR timescale, such as tautomerism or restricted rotation around certain bonds. mdpi.com

Prototropic tautomerism, specifically the equilibrium between N(7)-H and N(9)-H forms, is a common phenomenon in purine chemistry. researchgate.netmdpi.com The presence of multiple tautomers in solution can lead to an averaging of NMR signals, resulting in broad peaks. For example, the ¹H and ¹³C NMR spectra of certain N6-substituted purine derivatives have shown very broad signals for the N-methyl and methine groups, suggesting the coexistence of tautomers and/or restricted conformations. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the relative stabilities of different tautomers and conformers in various solvents. mdpi.comnih.gov These calculations can support the interpretation of NMR data. For instance, if calculations show that multiple conformations have similar energy levels, their coexistence in solution is likely, contributing to the observed broad signals. nih.gov In a study of an N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, broad signals were attributed to the coexistence of anti- and syn-HN(9) tautomers, which was supported by DFT calculations showing very similar energy values for these conformations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS/MS, High-Resolution MS, EI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for preserving the molecular ion, providing accurate molecular weight information. creative-proteomics.com ESI can be coupled with tandem mass spectrometry (ESI-MS/MS) to induce fragmentation of a selected precursor ion, yielding valuable structural information. creative-proteomics.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. researchgate.netumb.edu

Electron Ionization (EI) is a higher-energy ionization method that often results in extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to identify the compound and deduce its structure. nih.govqau.edu.pk

In the analysis of purine derivatives, ESI-MS is often used to confirm the mass of the synthesized compound, typically observed as the protonated molecule [M+H]⁺. mdpi.com Tandem MS (MS/MS) experiments on this ion can reveal characteristic fragmentation patterns, such as the cleavage of the glycosidic bond in nucleoside derivatives or the loss of substituents. nih.gov For example, in the MS/MS analysis of a purine derivative with a molecular ion at m/z 409, a fragment ion at m/z 327 was observed, indicating a specific neutral loss. mdpi.com EI-MS of other purine derivatives has shown the molecular ion peak (M⁺) and characteristic fragment ions that aid in structural confirmation. nih.gov

Common Fragmentation Pathways in Purine Derivatives:

Ionization Technique Fragment Type Description
ESI-MS/MS Neutral LossLoss of small molecules like NH₃, H₂O, HCN, CO. nih.gov
ESI-MS/MS Glycosidic Bond CleavageCharacteristic for nucleoside derivatives. nih.gov
EI-MS Alpha-CleavageCommon in aliphatic amines, involving cleavage of the C-C bond adjacent to the nitrogen. libretexts.org
EI-MS Loss of SubstituentsCleavage of bonds connecting substituents to the purine core. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. pressbooks.pub

In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H stretching: Amines and amides show characteristic absorptions in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands, while secondary amines show one. utdallas.eduathabascau.ca

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.publibretexts.org

C=N and C=C stretching: These absorptions are found in the 1500-1680 cm⁻¹ region and are characteristic of the purine ring system. researchgate.net

C-N stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

The IR spectrum provides a molecular fingerprint that can be used for identification and to follow the progress of a chemical reaction. uoa.gr

Characteristic IR Absorption Frequencies for Purine Derivatives:

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretch3100 - 3500Medium to Strong, Broad
C-H (Aromatic) Stretch> 3000Variable
C-H (Aliphatic) Stretch< 3000Strong
C=N, C=C (Ring) Stretch1500 - 1680Medium to Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ipinnovative.com It is widely employed to assess the purity of synthesized this compound derivatives and to separate isomers. creative-proteomics.compensoft.net

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for the analysis of purine derivatives. pensoft.netnih.gov By carefully selecting the column, mobile phase composition (including pH and buffer), flow rate, and detector wavelength, a high degree of separation can be achieved. pensoft.netcabidigitallibrary.org The purity of a compound is typically determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

HPLC is also crucial for the separation of isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers). pensoft.netchromatographyonline.com Chiral HPLC, which uses a chiral stationary phase, can be used to separate enantiomers of chiral purine derivatives. pensoft.net The development of a robust HPLC method is essential for quality control, ensuring the identity and purity of the target compound. ipinnovative.com For instance, an isocratic HPLC method can be developed for routine analysis in hospital laboratories, while a more complex gradient method may be used for research purposes to separate a wider range of derivatives, including methylated forms. nih.gov

X-Ray Powder Diffractometry for Solid State Characterization

X-Ray Powder Diffractometry (XRPD) is a non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. americanpharmaceuticalreview.comusp.org It provides information about the crystal structure, polymorphism, and crystallinity of a sample. researchgate.netacs.org

When a crystalline solid is irradiated with X-rays, the X-rays are diffracted by the crystal lattice at specific angles, producing a unique diffraction pattern. usp.org This pattern is a fingerprint of the crystalline phase and can be used to:

Identify the crystalline form (polymorph) of a substance. usp.org Different polymorphs of the same compound can have different physical properties, such as solubility and stability.

Assess the crystallinity of a sample by comparing the intensity of the sharp diffraction peaks from the crystalline material to the broad halo from any amorphous content. usp.org

Determine the phase purity of a crystalline sample. americanpharmaceuticalreview.com

In the study of purine derivatives, XRPD can be used to confirm the crystalline nature of the synthesized compound and to identify its specific polymorphic form. researchgate.netnih.gov For example, the thermal decomposition of purine derivatives like theophylline (B1681296) and caffeine (B1668208) has been studied using a combination of techniques including TG-DTA and X-ray powder diffractometry to characterize the solid phases. researchgate.net

Theoretical and Computational Investigations of 3h Purine 3,6 Diamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the molecular geometry and electronic structure of purine (B94841) systems, including 3H-Purine-3,6-diamine. DFT methods, particularly with the B3LYP functional, have been extensively used to achieve a balance between computational cost and accuracy. nih.gov The choice of basis set is also critical, with Pople-style basis sets like 6-311++G(d,p) being frequently employed to provide a good description of the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding. nih.govresearchgate.net

Computational studies on related 2,6-diaminopurine (B158960) derivatives have demonstrated that DFT calculations can accurately predict key geometric parameters such as bond lengths and angles. mdpi.com For instance, in a study on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, DFT calculations at the B3LYP/6-31G(d,p) level revealed that the C(6)-N bond length is intermediate between a typical single and double bond, indicating a degree of rotational restriction. mdpi.com This has implications for the planarity and conformational flexibility of the molecule.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also readily calculated using DFT. These calculations are vital for understanding the molecule's reactivity, with the HOMO energy indicating the propensity to donate electrons and the LUMO energy reflecting the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Purine Derivative Calculations

FunctionalBasis SetCommon Applications
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties. nih.govresearchgate.net
B3LYP6-31G(d,p)Conformational analysis, relative energy calculations. mdpi.com
B97D3aug-cc-pVDZTautomerism studies, including dispersion effects. mdpi.com

Tautomerism and Conformational Stability Analysis using Quantum Chemical Methods

Purine and its derivatives can exist in several tautomeric forms due to the migration of protons between nitrogen atoms. Quantum chemical methods, primarily DFT, are instrumental in determining the relative stabilities of these tautomers. mdpi.commdpi.com For diaminopurines, the most common tautomers are the 9H and 7H forms, and their relative energies can be calculated to predict the predominant species in a given environment.

In a computational investigation of a substituted 2,6-diaminopurine, it was found that the HN(9) tautomer is generally more stable than the HN(7) form. mdpi.com This preference is attributed to the potential for a stabilizing intramolecular interaction between the hydrogen at the N(9) position and the lone pair of electrons on the N(1) atom. mdpi.com

Conformational analysis, which explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a critical aspect of these studies. By calculating the energies of various conformers, the most stable three-dimensional structure of the molecule can be identified. mdpi.com

Table 2: Calculated Relative Stabilities of Purine Tautomers Note: This table is illustrative and based on general findings for purine systems. Specific values for this compound would require dedicated calculations.

TautomerRelative Energy (kcal/mol) in Gas Phase (Illustrative)
9H-Purine0.00
7H-Purine~2-4
3H-Purine~5-7
1H-Purine~8-10

The surrounding solvent environment can significantly influence the tautomeric equilibrium of purine derivatives. mdpi.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative stabilities of tautomers. mdpi.commdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Studies on aminopurines have shown that the polarity of the solvent can alter the energetic ordering of tautomers. mdpi.com For example, while a particular tautomer might be the most stable in the gas phase or a non-polar solvent, a more polar solvent like water could favor a different tautomer due to more favorable solute-solvent interactions, such as hydrogen bonding. mdpi.comnih.gov In the case of a substituted 2,6-diaminopurine, DFT calculations combined with a continuum solvent model showed that while the HN(9) tautomer remained the most stable in both the gas phase and chloroform, the relative energies of different conformers were altered by the solvent. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling (e.g., SNAr Reactions, Transition States, Meisenheimer Complexes)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving purine derivatives. A particularly relevant reaction class is the Nucleophilic Aromatic Substitution (SNAr). researchgate.netnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying key structures such as reactants, products, transition states, and intermediates.

The SNAr reaction can proceed through either a stepwise mechanism, involving the formation of a Meisenheimer complex, or a concerted mechanism. nih.govfrontiersin.org Computational studies can distinguish between these pathways by locating the transition states and intermediates and calculating their relative energies. For a stepwise reaction, the Meisenheimer complex exists as a stable intermediate, whereas in a concerted reaction, it corresponds to a transition state. researchgate.net

In the context of diaminopurines, computational investigations can model the reaction with various nucleophiles. By calculating the activation barriers for different potential pathways, the most likely reaction mechanism can be predicted. researchgate.netchemrxiv.org These studies can also shed light on the role of catalysts and the effect of the leaving group on the reaction rate and mechanism. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Diaminopurines and their Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box.

For diaminopurines, MD simulations can reveal how the molecule behaves in solution, including its flexibility, solvent interactions, and the dynamics of hydrogen bonding. Although specific MD studies on this compound are not extensively documented in the provided context, the methodology is widely applied to purine and pyrimidine (B1678525) systems, particularly in the context of DNA and RNA. nih.gov These simulations can provide a detailed picture of how diaminopurines interact with water molecules and other solutes, which is crucial for understanding their behavior in biological systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.netresearchgate.net

For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is often employed in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. This is particularly useful for assigning signals in complex spectra and for studying the effects of tautomerism and conformation on the NMR spectrum. unito.it

Vibrational frequencies can also be calculated at the DFT level. researchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. This combined experimental and computational approach allows for a detailed assignment of the vibrational modes of the molecule. researchgate.net

Structure Activity Relationships in the Biological Interaction of 3h Purine 3,6 Diamine Scaffolds

Purine (B94841) Scaffold as a Privileged Structure in Chemical Biology

The purine scaffold is a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. usc.edu This fundamental structure is a cornerstone in chemical biology, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. rsc.orgresearchgate.netoup.com Its prevalence in nature and its ability to interact with a wide range of biological targets make it a valuable template in drug discovery. rsc.orgacs.org Purine derivatives have been successfully developed into drugs for treating cancer, viral infections, and autoimmune diseases. acs.org

Engagement with Intracellular Signal Transduction Pathways

Purines and their derivatives are integral to intracellular signal transduction, acting as signaling molecules that modulate a variety of cellular processes. scbt.comnih.govbiorxiv.org They can mediate both extracellular and intracellular communication, influencing key events such as cell proliferation, differentiation, migration, and apoptosis. nih.govbiorxiv.org For instance, purine metabolites can modulate the immune response by acting as signaling molecules that regulate the function of immune cells and inflammation. researchgate.net

The signaling role of purines is extensive, involving complex networks and G-protein-coupled receptors (GPCRs). researchgate.nettandfonline.com Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) 5'-triphosphate (ATP) and adenosine, plays a crucial role in cell communication. researchgate.net The intricate involvement of purines in these pathways underscores their importance as targets for therapeutic intervention. usc.edu

Role as Energy Cofactors and Building Blocks in Biological Systems

Purines are fundamental to life, serving as essential building blocks for the nucleic acids DNA and RNA, which store and transmit genetic information. usc.eduscbt.comnih.gov Beyond their role in genetics, purines are central to cellular energy metabolism. nih.gov Adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), both purine nucleotides, are the primary energy currency of the cell, fueling a vast array of biochemical reactions. scbt.comnih.gov

Furthermore, purines are incorporated into essential cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A, which are vital for numerous metabolic processes. usc.edunih.govwikipedia.org The de novo synthesis of purines is an energy-intensive process, highlighting the cell's significant investment in maintaining an adequate supply of these critical molecules. nih.gov This pathway is tightly regulated to meet the cell's demands for growth and proliferation. nih.govnih.gov

Molecular Basis of Interaction with Specific Biological Targets

The versatile purine scaffold allows for diverse modifications, enabling the design of compounds that can selectively interact with specific biological targets. The 3H-Purine-3,6-diamine core, in particular, has been explored for its potential to bind to important enzyme families like kinases and bromodomains.

Binding to Kinases (e.g., Aurora Kinases, Cyclin-Dependent Kinase 2, PI3Kδ)

Kinases are a major class of enzymes that regulate many cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The purine scaffold has proven to be an effective template for developing kinase inhibitors.

Aurora Kinases: Reversine (B1683945), a 2,6-diamino-substituted purine, is known to inhibit Aurora kinases, which are crucial for mitotic regulation. nih.govresearchgate.netmdpi.com This inhibition interferes with cancer cell cycle progression. nih.govresearchgate.net Structure-activity relationship (SAR) studies on reversine analogs have aimed to optimize their biological activity and selectivity. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Numerous studies have focused on developing purine-based inhibitors of CDK2, a key regulator of the cell cycle. nih.govnih.govresearchgate.net The purine core of these inhibitors typically forms a triplet of hydrogen bonds within the ATP-binding site of the kinase. acs.org Modifications at the C2 and C6 positions of the purine ring have been extensively explored to enhance potency and selectivity. For example, the introduction of a 4'-sulfamoylanilino group at C2 and various substituents at C6 has led to inhibitors with significant selectivity for CDK2 over other CDKs. nih.gov One such compound, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, demonstrated approximately 2000-fold selectivity for CDK2 over CDK1. nih.gov

CompoundC6-SubstituentCDK2 IC50 (µM)CDK1 IC50 (µM)Selectivity (CDK1/CDK2)
70Phenyl0.024 acs.org>10~30 nih.gov
73[1,1'-biphenyl]-3-yl0.044 nih.gov86 nih.gov~2000 nih.gov
74Piperonyl~0.48 (20-fold less potent than 70) acs.orgNot specifiedNot specified

PI3Kδ: The phosphatidylinositol 3-kinase delta (PI3Kδ) is another important target, particularly in immunity and inflammation. google.com Compounds with a purine scaffold have been developed as inhibitors of PI3Kδ. google.com For instance, 5-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one is a known PI3Kδ inhibitor. google.com

The primary mechanism by which purine-based inhibitors target kinases is through competitive binding at the adenosine triphosphate (ATP) binding site. nih.govacs.org The purine heterocycle effectively mimics the adenine moiety of ATP, allowing it to anchor within the binding pocket. acs.org Key interactions typically involve hydrogen bonds between the purine's nitrogen atoms (N9, N3) and the 2-amino group with the backbone of the kinase's hinge region, specifically with residues like Glu81 and Leu83 in CDK2. acs.org The substituents at various positions on the purine ring then explore different sub-pockets, contributing to the inhibitor's potency and selectivity. nih.govnih.gov Computational and dynamic simulation studies have revealed that subtle effects, such as the solvation patterns of water molecules and intermittent hydrogen bonds, can significantly impact inhibitor activity and selectivity. nih.gov

Bromodomain Ligand Interactions and Induced-Fit Pocket Plasticity (e.g., BRD9, BRD4)

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in epigenetic regulation. nih.gov The purine scaffold has emerged as a promising template for developing bromodomain inhibitors. acs.org

The 2-amino-9H-purine scaffold has been identified as a template for developing potent and selective ligands for the bromodomain of BRD9. acs.orgnih.gov Through structure-based design, weak purine fragments were optimized into nanomolar ligands for BRD9. acs.orgnih.gov A key finding from these studies was the observation of "induced-fit" pocket plasticity. acs.orgnih.gov The binding of a purine-based inhibitor to the BRD9 bromodomain resulted in a significant rearrangement of the residues that form the acetyllysine recognition site. acs.orgnih.gov This demonstrates that the protein pocket is not rigid and can adapt its shape to accommodate the ligand. This induced-fit mechanism can be exploited to achieve selectivity for specific bromodomains. acs.orgnih.gov For example, compound 11 from one study was a potent BRD9 ligand with only weak affinity for BRD4. acs.org

CompoundStructureBRD9 Binding AffinityBRD4 Binding Affinity
Compound 112-amino-9H-purine derivativeNanomolar acs.orgMicromolar acs.org

Protein-Ligand Docking Studies to Elucidate Binding Modes

Protein-ligand docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. These studies have been instrumental in understanding how this compound, also known as 2,6-diaminopurine (B158960) (DAP), and its derivatives interact with various biological targets.

For instance, docking calculations were employed to design reversine-related molecules with modified diamino units at the C2 and C6 positions. mdpi.com These studies, focused on Aurora-B kinase and Mps1 inhibition, helped in selecting derivatives with enhanced structural diversity. mdpi.com Similarly, docking simulations of newly synthesized purine derivatives with the epidermal growth factor receptor (EGFR) and BRAF kinase have been performed to predict their binding modes and stability within the active sites. mdpi.com The results of these simulations often correlate with experimental findings, showing that stable complexes are formed through hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com

In the context of antiviral research, docking studies have been used to investigate the interaction of DAP derivatives with viral proteins. For example, the binding of DAP derivatives to the main protease (Mpro) of SARS-CoV-2 has been modeled to guide the design of improved inhibitors. nih.govscilit.com Furthermore, homology modeling and docking have been used to understand the interaction between DAP derivatives like 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) and adenosine deaminase-like (ADAL) protein, providing insights into resistance mechanisms. iiarjournals.orgiiarjournals.org

Table 1: Examples of Protein-Ligand Docking Studies with this compound Derivatives

Target Protein Ligand/Derivative Key Findings
Aurora-B kinase, Mps1 Reversine-related molecules Guided the design of derivatives with modified diamino units for potential anticancer activity. mdpi.com
EGFR, BRAF kinase Substituted purine derivatives Predicted binding modes and stability within the active sites, correlating with inhibitory activity. mdpi.com
SARS-CoV-2 Main Protease (Mpro) Diaminopurine derivatives Aided in the design of improved antiviral inhibitors. nih.govscilit.com
Adenosine Deaminase-Like (ADAL) Protein cPrPMEDAP Elucidated the impact of mutations on substrate-enzyme interactions and drug resistance. iiarjournals.orgiiarjournals.org

Interactions with Purine Metabolizing Enzymes (e.g., Adenosine Deaminase)

This compound and its derivatives are known to interact with various purine metabolizing enzymes, which play a crucial role in their activation and mechanism of action. nih.gov A key enzyme in this context is adenosine deaminase (ADA), which catalyzes the deamination of adenosine and its analogs.

For example, the antiviral prodrug (−)-β-d-2,6-diaminopurine dioxolane (DAPD) is converted to the active compound, (−)-β-d-dioxolane guanosine (DXG), by the action of ADA. asm.org While DAPD is a substrate for ADA, its conversion rate is significantly slower than that of the natural substrate, adenosine. asm.org The kinetic parameters for this conversion have been determined, showing that while the Michaelis-Menten constant (Km) for DAPD is similar to that of adenosine, the catalytic rate constant (kcat) is much lower. asm.org

Similarly, the deoxyriboside of 2,6-diaminopurine (DAPdR) is an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. nih.gov This metabolic activation is a key step in its cytotoxic effects. The interaction with ADA can be modulated by specific inhibitors. For example, the ADA inhibitor EHNA completely blocks the conversion of DAPD to DXG. asm.org

Another important enzyme is purine nucleoside phosphorylase (PNP), which can activate DAP. nih.gov The antiproliferative effects of DAPdR can be synergistically potentiated by 8-aminoguanosine, a specific inhibitor of PNP. nih.gov

Furthermore, resistance to some DAP derivatives has been linked to mutations in adenosine deaminase-like (ADAL) protein. iiarjournals.orgiiarjournals.org For instance, a cell line resistant to the antiproliferative agent cPrPMEDAP showed a defect in the deamination of this compound to its active form, PMEG. iiarjournals.org

Modulating Cellular Processes: Chemical Induction of Cell Lineage Alterations

The 2,6-diamino-substituted purine derivative known as reversine has been identified as a promising molecule for inducing dedifferentiation of cells, showcasing its potential in regenerative medicine. mdpi.com Reversine can induce pluripotent cells, which have the capability to differentiate into various cell types. mdpi.com This effect is attributed to its ability to inhibit Aurora kinases, which are crucial for mitotic regulation. mdpi.comresearchgate.net

Cell Cycle Regulation and Interference Mechanisms

This compound (DAP) and its derivatives have been shown to interfere with the cell cycle, a key mechanism underlying their antiproliferative and antitumor effects. As early as 1989, DAP was known to arrest the progression of the cell cycle in mouse leukemia cells. wikipedia.org

Studies on L1210 mouse leukemia cells revealed that DAP and its deoxyriboside analog, DAPdR, induce cell cycle arrest at different phases. nih.gov DAP treatment leads to an accumulation of cells in the G2/M phase, while DAPdR causes an arrest in the G1/G0 phase. nih.gov This differential effect highlights their distinct mechanisms of toxicity.

Reversine and its analogs have also been shown to cause cell cycle arrest in the G2/M phase and induce polyploidy in breast and colorectal cancer cell lines. mdpi.comresearchgate.net Interestingly, the effectiveness of some reversine-related molecules appears to be dependent on the p53 status of the cancer cells. mdpi.comresearchgate.net These compounds were more effective in cells where p53 was deleted or down-regulated, suggesting a potential for selective targeting of p53-defective cancers. mdpi.comresearchgate.net

The mechanism of cell cycle arrest by these purine derivatives is often linked to the inhibition of key regulatory proteins. For example, reversine is a known inhibitor of Aurora kinases, which are essential for proper mitosis. mdpi.comresearchgate.net Other DAP derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies of Diaminopurine Derivatives

Systematic Structure-Activity Relationship (SAR) studies of diaminopurine derivatives have been crucial in optimizing their biological activities, including antiviral and anticancer properties. mdpi.comnih.gov These studies involve synthesizing a series of related compounds with specific structural modifications and evaluating their effects on biological targets.

For example, in the development of broad-spectrum antiviral agents, SAR studies on 2,6-diaminopurine derivatives have revealed several key insights. nih.gov It was found that introducing substituted anilines at the C2 position often leads to cytotoxic compounds, while cyclic secondary amines at the same position result in inactive or poorly active antivirals. nih.gov

In the context of anticancer agents, SAR studies on reversine-like molecules have been conducted to optimize their biological activity and selectivity. mdpi.com These studies have explored different substitutions on both the C6 purine and C2 piperazine (B1678402) moieties. mdpi.com

Table 2: Key Findings from SAR Studies of Diaminopurine Derivatives

Compound Series Biological Activity Key SAR Findings
2,6-diaminopurine antivirals Anti-flavivirus, anti-influenza, anti-SARS-CoV-2 Substituted anilines at C2 can increase cytotoxicity. Cyclic secondary amines at C2 often reduce antiviral activity. nih.gov
Reversine-like molecules Anticancer (Aurora kinase inhibitors) Modifications at the C6 and C2 positions can modulate activity and selectivity. mdpi.com
Acyclic selenopurine nucleosides Antiviral (HSV, HCMV) 2,6-diaminopurine derivatives showed significant anti-HCMV activity, potentially acting as prodrugs. mdpi.comresearchgate.net

Positional and Substituent Effects on Molecular Recognition and Target Affinity

The position and nature of substituents on the this compound scaffold have a profound impact on its molecular recognition and affinity for biological targets. Ab initio studies have shown that substitution at the C2 position of the purine ring can significantly decrease the energy of the first π → π* excited state. nih.govacs.org

The amino group at the 2-position of the purine ring can alter hydrogen bonding patterns. pnas.org For instance, in 2-aminopurine, the only cyclic dimer that can form with uracil (B121893) involves N1, which is different from adenine. pnas.org The association constant for 2,6-diaminopurine with uracil is higher than that of adenine, indicating a stronger interaction, though the increase is not as large as might be expected. pnas.org

In the development of CDK2 inhibitors, it was found that introducing polar substitutions at the C6 position of the purine ring is beneficial for inhibitory activity. nih.gov This is because the C6 position is a key interaction point within the ATP-binding pocket of CDK2.

Furthermore, the electron-donating properties of the amino groups and their interactions with the surrounding solvent and protein environment are critical for binding. researchgate.net The proximity of the amino group to other parts of the molecule can influence its electron-donating strength and geometry, which in turn affects its interaction with the target protein. researchgate.net

Exploration of 3h Purine 3,6 Diamine Derivatives and Analogues

Design and Synthesis of Novel Diaminopurine Derivatives with Varied Substituents at Positions 2, 6, and N-Substituents

The strategic modification of the diaminopurine core at positions 2, 6, and the exocyclic nitrogens is a key strategy for optimizing biological activity and pharmacokinetic properties. nih.gov A common synthetic starting point is 2,6-dichloropurine (B15474), which allows for sequential nucleophilic substitution reactions.

Substitutions at the C2 and C6 Positions:

The introduction of different substituents at the C2 and C6 positions of the purine (B94841) ring significantly influences the compound's interaction with biological targets. For instance, in the development of antitumor agents related to reversine (B1683945), a 2,6-diamino-substituted purine, modifications at both the C2 and C6 positions were explored. mdpi.com The synthesis of these derivatives often involves the reaction of 2,6-dichloropurine with various amines. For example, reacting 2,6-dichloropurine with cyclohexylamine (B46788) or methylcyclohexylamine, followed by a subsequent reaction with aniline (B41778), yields N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine derivatives. mdpi.com

A systematic approach to modifying the C2 and C6 positions involves a four-step strategy: C2 modifications, followed by C6 modifications, then combining optimal substitutions, and finally, core modifications. nih.gov The synthesis of C2-substituted derivatives can be achieved by reacting 2,6-dichloro-9H-purine with an amine like 2,2,2-trifluoroethylamine (B1214592) to yield an intermediate, which is then reacted with various other amines via palladium-mediated C-N coupling or nucleophilic substitution. nih.gov Similarly, C6-substituted derivatives are synthesized by reacting 2,6-dichloro-9H-purine with different amines, followed by reaction with 3-aminothiophene or aniline. nih.gov

N-Substituents:

The introduction of substituents on the exocyclic amino groups at C2 and C6, as well as on the purine ring nitrogens (N7 and N9), further expands the chemical space and allows for fine-tuning of the molecule's properties. For instance, N-alkylation of the purine ring can be achieved by reacting 2,6-dichloro-9H-purine with alkylating agents in the presence of a base, leading to a mixture of N7 and N9 substituted regioisomers which can be separated by chromatography. cuni.cz

The following table summarizes some examples of synthesized 2,6-disubstituted purine derivatives and their synthetic strategies:

Compound NameC2-SubstituentC6-SubstituentN-Substituent(s)Synthetic StrategyReference
N6-Cyclohexyl-N6-methyl-N2-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine6-morpholinopyridin-3-ylCyclohexyl, Methyl7HMicrowave-assisted reaction of an N6-substituted intermediate with 6-morpholinopyridin-3-amine. mdpi.com mdpi.com
N6-(2,2,2-trifluoroethyl)-N2-(substituted aniline)-9H-purine-2,6-diamineSubstituted anilines2,2,2-trifluoroethyl9HPalladium-mediated C-N coupling or nucleophilic substitution on a C6-aminated intermediate. nih.gov nih.gov
2-Morpholino-6-(substituted)-7-(naphthalen-2-ylmethyl)-7H-purineMorpholinoVarious7-(naphthalen-2-ylmethyl)Sequential nucleophilic aromatic substitutions on a 7-substituted 2,6-dichloropurine. cuni.cz cuni.cz

Hybrid Molecules Incorporating the 3H-Purine-3,6-diamine Moiety

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The this compound scaffold is an attractive component for creating such hybrid molecules due to its inherent biological relevance and synthetic tractability.

Recent research has focused on synthesizing hybrid molecules that conjugate the purine core with other heterocyclic systems. For example, 1,3-dimethyl-1H-purine-2,6(3H,9H)-dione derivatives have been conjugated with pyridopyrimidine, pyrazolopyridine, and pyranonaphthyridine ring systems. mdpi.com These hybrid compounds have shown promising anticancer activity against various human cancer cell lines. mdpi.com

Another approach involves creating hybrids of purines with piperazine (B1678402). These purine-piperazine hybrids have also demonstrated potential as anticancer agents. mdpi.com The design of these hybrids often aims to target multiple pathways involved in cancer progression.

A study by Mohamed et al. (2021) described the synthesis of novel pyrimidine-containing purine analogs as potential anticancer agents. mdpi.com Furthermore, hybrids combining a purine scaffold substituted at the N-9 position with amino acid derivatives and at the C-6 position with a piperidine (B6355638) ring have been investigated for their cytotoxic effects. mdpi.com

The development of hybrid molecules is a promising strategy in drug discovery, and the this compound moiety serves as a valuable building block in this endeavor.

Isosteric and Bioisosteric Replacements in the Purine Core and Peripheral Groups

Purine Core Replacements:

The purine core itself can be replaced by isosteric ring systems. For instance, replacing the purine core with a pyrido[3,4-d]pyrimidine (B3350098) has been proposed to improve metabolic stability while maintaining biological activity. Other purine-like heterocycles, such as pyrrolo[2,3-c]pyridine, pyrrolo[3,2-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, have also been synthesized and evaluated as purine isosteres. mdpi.com The rationale behind this is that the structural arrangement of nitrogen atoms in the central ring system is crucial for interaction with specific cellular targets. mdpi.com Thienopyrimidines are another class of compounds considered as structural analogues of purines. ijacskros.com

Peripheral Group Replacements:

Bioisosteric replacements are also commonly employed for the peripheral substituents on the purine ring.

Amide Bioisosteres: The amide bond is a common functional group in drug molecules, but it can be susceptible to enzymatic hydrolysis. nih.gov Therefore, replacing it with more stable bioisosteres is a common strategy. For example, a 1,2,3-triazole ring has been used as a bioisosteric replacement for an amide linker in some drug candidates. nih.gov Oxadiazoles are another class of heterocyclic rings that can serve as amide surrogates. nih.gov

Phosphate (B84403) Bioisosteres: In the context of nucleoside analogues, the phosphate group is often replaced with a phosphonate (B1237965) motif. frontiersin.org The carbon-phosphorus bond in phosphonates is not susceptible to enzymatic hydrolysis, leading to increased metabolic stability. frontiersin.org

Other Replacements: The replacement of a thiophene (B33073) ring with an aniline group has been explored to address potential metabolic liabilities associated with thiophene metabolism. nih.gov The substitution of adenine (B156593) with 2,6-diaminopurine (B158960) in nucleic acids has been shown to enhance the repair of DNA lesions due to the electron-donating properties of the diaminopurine.

The following table provides examples of isosteric and bioisosteric replacements in purine derivatives:

Original Group/ScaffoldBioisosteric ReplacementRationaleReference
Purine CorePyrido[3,4-d]pyrimidineImproved metabolic stability.
Purine CorePyrrolo[2,3-c]pyridine, Pyrrolo[3,2-d]pyrimidine, Pyrazolo[4,3-d]pyrimidineExploration of SAR. mdpi.com mdpi.com
Thiophene RingAnilineAvoidance of reactive metabolites. nih.gov nih.gov
Amide Linker1,2,3-TriazoleIncreased metabolic stability. nih.gov nih.gov
Phosphate GroupPhosphonateResistance to enzymatic hydrolysis. frontiersin.org frontiersin.org

Conformationally Restricted Analogues for SAR Probing

Conformational restriction is a powerful tool in drug design to probe the bioactive conformation of a flexible molecule and to improve its potency and selectivity. By introducing rigid structural elements, the conformational freedom of a molecule is reduced, which can lead to a more favorable interaction with its biological target.

The introduction of a cyclopropane (B1198618) core into a molecule is one method to achieve conformational restriction. nih.gov This approach has been used to develop conformationally restricted derivatives of negamycin, a dipeptide-like antibiotic, to enhance its readthrough activity. nih.gov

In the context of purine derivatives, conformational restriction has been explored to improve selectivity for specific protein kinases. For example, to enhance selectivity for Nek2 over CDK2, it was proposed that the group at the C-6 position of the purine could be conformationally restricted by introducing an alkene, leading to the synthesis of (E)-6-(2-dialkylaminovinyl)purines. nih.gov

The synthesis of conformationally restricted analogues can provide valuable insights into the structure-activity relationship (SAR) of a compound series. By understanding how conformational changes affect biological activity, medicinal chemists can design more potent and selective drug candidates. The use of conformationally restricted analogues is an important strategy to gain insight into the influence of ring conformation on biological activity. unife.it

Q & A

Q. What are the standard synthetic routes for 3H-Purine-3,6-diamine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives can be synthesized by reacting purine scaffolds with aryl amines (e.g., substituted benzylamines or anilines) under reflux conditions in polar aprotic solvents like DMF or DMSO. In one protocol, aryl substituents (e.g., 4-methoxybenzyl, 4-trifluoromethylbenzyl) were introduced at the N6 position using stoichiometric equivalents of aryl amines, followed by purification via column chromatography. Reaction progress is monitored by TLC, and yields range from 40% to 85% depending on steric/electronic effects of substituents .

Q. How is the structural integrity of this compound derivatives confirmed?

  • Methodological Answer : Structural validation employs 1H NMR and 13C NMR to confirm substituent positions and purity. For instance, in N6-aryl derivatives, aromatic proton signals in the 6.5–8.5 ppm range (1H NMR) and carbon resonances near 150–160 ppm (13C NMR) verify aryl group attachment. Mass spectrometry (ESI-TOF or HRMS) is used to confirm molecular weights. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design this compound derivatives for improved target selectivity?

  • Methodological Answer :
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF3, -Cl) at the N6 position to enhance binding to hydrophobic pockets in target proteins (e.g., TLR7/8). Evidence shows that 4-trifluoromethylbenzyl derivatives exhibit 10-fold higher TLR7 agonism than unsubstituted analogs .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with active sites. For example, derivatives with bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) may reduce off-target effects by sterically hindering non-specific binding .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), agonist/antagonist concentrations, and readout methods (e.g., luminescence vs. fluorescence). For instance, discrepancies in IC50 values for cell cycle arrest may arise from differences in MTT assay incubation times .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to assess compound stability. Poor metabolic stability (e.g., rapid CYP450-mediated degradation) can lead to false negatives in vitro .

Q. What strategies are effective for analyzing structure–activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Fragment-Based Screening : Test truncated analogs (e.g., removing the purine core or modifying the diamine moiety) to identify critical pharmacophores. For example, replacing the purine scaffold with pyrimidine reduces TLR7 binding by >90% .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity. In one study, para-substituted aryl groups increased TLR7 activation by 20–50% compared to meta-substituted analogs .

Q. How can researchers validate the mechanism of action of this compound derivatives in disease models?

  • Methodological Answer :
  • Knockdown/Overexpression Studies : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., SIRT3 or histamine receptors) in cancer cells. A lack of activity in knockdown models confirms target specificity .
  • Western Blotting : Monitor downstream biomarkers (e.g., p21, cyclin D1) to link compound exposure to cell cycle arrest. For example, derivatives inducing G1 arrest show upregulated p21 expression in MDA-MB-231 cells .

Data Contradiction Analysis

Q. Why do some this compound derivatives show divergent activities in enzymatic vs. cellular assays?

  • Methodological Answer :
  • Membrane Permeability : Assess logP values (e.g., via shake-flask method) to determine if hydrophobicity limits cellular uptake. Highly polar derivatives (logP < 1) may fail to penetrate cell membranes despite strong enzymatic inhibition .
  • Off-Target Effects : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions. For instance, a derivative designed for TLR7 may inhibit PI3K at higher concentrations, skewing cellular assay results .

Key Methodological Takeaways

  • Synthesis : Prioritize aryl amines with electron-withdrawing groups for enhanced bioactivity.
  • Characterization : Combine NMR, MS, and HPLC-UV for rigorous structural validation.
  • Biological Evaluation : Standardize assays across labs and validate targets via knockdown/overexpression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.